(S)-Propafenone

Übersicht

Beschreibung

CPI203 is a potent and selective inhibitor of bromodomain and extra-terminal motif proteins. These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. CPI203 has shown promise in various preclinical studies, particularly in the context of cancer research, due to its ability to modulate gene expression and inhibit tumor growth .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: CPI203 is synthesized through a multi-step process involving the formation of a thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine core. The synthesis typically starts with the preparation of key intermediates, followed by cyclization and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of CPI203 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as recrystallization and chromatography. The industrial process also focuses on minimizing waste and improving overall efficiency .

Analyse Chemischer Reaktionen

Reaktionstypen: CPI203 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: CPI203 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an CPI203 modifizieren und möglicherweise seine biologische Aktivität verändern.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nucleophile werden in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Analoga und Derivate von CPI203, die jeweils potenziell einzigartige biologische Aktivitäten und Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

Antiarrhythmic Properties

(S)-Propafenone is classified as a Vaughan-Williams Class IC antiarrhythmic drug. It is widely used to manage various types of arrhythmias, including:

- Paroxysmal Supraventricular Tachycardia

- Atrial Fibrillation

- Ventricular Arrhythmias

The mechanism involves the blockade of sodium channels and beta-adrenergic receptors, which stabilizes cardiac electrical activity. A comparative study indicated that this compound is less effective than its (R)-enantiomer in preventing atrial fibrillation induction, suggesting a nuanced role in clinical applications .

Anticancer Potential

Recent studies have unveiled the anticancer properties of this compound, particularly in esophageal squamous cell carcinoma (ESCC). Key findings include:

- Inhibition of Tumor Growth : Research demonstrated that this compound significantly inhibits the proliferation of ESCC cells both in vitro and in vivo. It induces apoptosis without cytotoxic effects on normal cells .

- Mechanistic Insights : The compound was found to cause mitochondrial dysfunction, leading to reduced expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This suggests that this compound may trigger cell death via mitochondrial pathways .

- Xenograft Studies : In animal models, this compound treatment resulted in diminished tumor growth and reduced Ki-67 proliferation index, indicating its effectiveness as a potential cancer therapeutic .

Synergistic Effects with Ferroptosis Inducers

Recent investigations have explored the combination of this compound with ferroptosis inducers in melanoma treatment:

- Enhanced Efficacy : The combination therapy showed a significant reduction in tumor growth compared to monotherapy, highlighting the potential for this compound to enhance the effectiveness of existing cancer treatments .

Development of Novel Therapeutics

Research into modifying this compound has led to the development of new compounds targeting potassium ion channels:

- Kir2.1 Channel Openers : Studies are underway to explore derivatives of propafenone that act as Kir2.1 channel openers, which could provide new avenues for treating arrhythmias and other cardiovascular conditions .

Case Studies and Clinical Trials

A clinical trial comparing (R)- and this compound demonstrated that both enantiomers induce atrial fibrillation at similar rates but differ in their mechanisms. This trial involved 193 participants and provided insights into the safety and efficacy profiles of each enantiomer .

Wirkmechanismus

CPI203 exerts its effects by inhibiting bromodomain and extra-terminal motif proteins, particularly BRD4. By binding to the acetyl-lysine recognition pocket of these proteins, CPI203 prevents their interaction with acetylated histones, leading to altered gene expression. This inhibition disrupts the transcriptional programs that drive cancer cell proliferation and survival. CPI203 has been shown to down-regulate genes involved in DNA synthesis and cell cycle progression, thereby exerting anti-tumor effects .

Vergleich Mit ähnlichen Verbindungen

JQ1: Another potent inhibitor of bromodomain and extra-terminal motif proteins, JQ1 has been widely studied for its anti-cancer properties.

I-BET762: This compound also targets bromodomain and extra-terminal motif proteins and has shown promise in preclinical cancer models.

Comparison: CPI203 is unique in its ability to consistently down-regulate DNA synthesis genes across various cancer cell lines, making it a valuable tool in cancer research. Compared to other inhibitors like JQ1 and I-BET762, CPI203 has demonstrated distinct gene expression profiles and therapeutic potential in specific cancer types .

Biologische Aktivität

(S)-Propafenone is a chiral compound primarily recognized for its role as an antiarrhythmic agent. It belongs to the Class Ic antiarrhythmic drugs, which are characterized by their ability to block sodium channels and exert beta-blocking effects. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound has a unique chemical structure that allows it to interact with various ion channels and receptors in the heart. Its structural similarity to beta-adrenoceptor antagonists contributes to its moderate beta-blocking activity. The compound's mechanism involves:

- Sodium Channel Blockade : this compound inhibits sodium channels, which stabilizes the cardiac membrane and reduces excitability, making it effective in treating arrhythmias.

- Beta-Adrenoceptor Antagonism : It also blocks beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility.

Stereoselectivity

Research indicates that the (S)-enantiomer of propafenone exhibits distinct pharmacological properties compared to its (R)-counterpart. Studies have shown that:

- Beta-Blocking Effects : this compound demonstrates a stronger beta-blocking effect than (R)-propafenone, with studies reporting a significant reduction in heart rate and blood pressure following administration of this compound .

- Antiarrhythmic Activity : Both enantiomers exhibit comparable effects on sodium channel-dependent antiarrhythmic activity, but this compound has been noted for its more pronounced beta-blocking action .

P-Glycoprotein Interaction

This compound has been identified as a potent inhibitor of P-glycoprotein (Pgp), which plays a crucial role in drug transport across cell membranes. Structure-activity relationship studies indicate that:

- Inhibition of Toxin Efflux : Propafenone analogs significantly inhibit Pgp-mediated toxin efflux, with lipophilicity being a key determinant of biological activity .

- ATPase Activity Stimulation : The compound stimulates ATPase activity in a concentration-dependent manner, suggesting direct interaction with Pgp .

Anti-Tumor Activity

Recent research has explored the repurposing of propafenone as an anti-tumor agent. Notably:

- Inhibition of Cancer Cell Viability : Studies have shown that propafenone effectively inhibits the viability of conjunctival melanoma cells by impairing homologous recombination, thereby delaying DNA damage recovery .

Clinical Efficacy in Arrhythmias

Clinical trials have demonstrated the efficacy of this compound in managing various arrhythmias:

- Atrial Fibrillation : A study involving patients with paroxysmal atrial fibrillation indicated that single doses of 600 mg significantly decreased heart rate and improved hemodynamic parameters . The drug's dual action as both an antiarrhythmic and beta-blocker makes it particularly beneficial in this context.

Comparative Studies

A mechanistic clinical trial compared (R)- and this compound regarding their effects on atrial fibrillation induction. Findings revealed that (R)-propafenone was more effective in preventing atrial fibrillation compared to this compound, suggesting differential impacts based on stereochemistry .

Eigenschaften

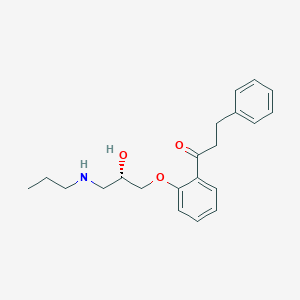

IUPAC Name |

1-[2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-11,18,22-23H,2,12-16H2,1H3/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHAUXFOSRPERK-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC[C@@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107381-32-8 | |

| Record name | Propafenone, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107381328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Propafenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15410 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROPAFENONE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0BQN4E2YT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: (S)-Propafenone primarily acts by blocking voltage-gated sodium channels in the heart, particularly in the inactivated state [, ]. This blockade slows down the rapid depolarization phase of cardiac action potentials, thereby decreasing myocardial excitability and slowing conduction velocity [, ].

A: Yes, this compound also exhibits β-adrenergic blocking activity, primarily attributed to its interaction with β2-adrenergic receptors [, ]. This interaction contributes to its antiarrhythmic effects by reducing sympathetic activity on the heart.

A: While both enantiomers display similar sodium channel blocking potency, this compound exhibits significantly higher affinity for β2-adrenergic receptors compared to (R)-propafenone [, ]. This difference contributes to the more pronounced β-blocking effects observed with this compound.

ANone: The molecular formula of this compound is C21H27NO3, and its molecular weight is 341.44 g/mol.

ANone: The provided research papers primarily focus on the pharmacological and pharmacokinetic aspects of this compound. Information regarding material compatibility and stability under various storage conditions is not extensively discussed.

ANone: this compound primarily functions as a pharmacological agent and does not possess inherent catalytic properties. Its action involves binding to specific targets rather than catalyzing chemical reactions.

ANone: The provided research primarily focuses on experimental approaches to studying this compound. While computational chemistry can provide valuable insights into drug-target interactions, the provided research papers do not delve extensively into computational studies.

ANone: The provided research focuses on the pharmacological characterization of this compound rather than formulation strategies. Further research focusing on formulation development and optimization may be necessary to address these aspects.

A: this compound is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6 [, ]. The primary metabolic pathway involves 5-hydroxylation, leading to the formation of 5-hydroxypropafenone [, , ]. It's important to note that there's significant interindividual variability in the metabolism of propafenone, influenced by factors like genetic polymorphisms in CYP2D6 activity [, ].

A: Yes, co-administration of drugs that inhibit CYP2D6, such as certain selective serotonin reuptake inhibitors (SSRIs) like fluoxetine and paroxetine, can significantly impair the clearance of this compound, leading to increased plasma concentrations []. This interaction may necessitate dosage adjustments to avoid potential adverse effects.

A: Yes, research indicates that (R)-propafenone can inhibit the metabolism of this compound, likely through competition for CYP2D6-mediated 5-hydroxylation [, , ]. This interaction can lead to altered pharmacokinetics and potentially influence the overall pharmacological effects when propafenone is administered as a racemate.

A: Researchers have employed various models to investigate the effects of this compound. In vitro studies often utilize isolated cardiac tissues like Purkinje fibers to assess its electrophysiological effects on cardiac action potentials []. Animal models, such as mice and rats, have been instrumental in understanding the antiarrhythmic properties of this compound in vivo [, ].

A: Research suggests that this compound, as part of racemic propafenone, is effective in suppressing various types of arrhythmias. For instance, it has shown promise in preventing ventricular fibrillation in experimental models of myocardial ischemia-reperfusion injury []. Additionally, this compound has shown potential in managing Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) by inhibiting ryanodine receptor 2 (RyR2) channels [].

ANone: While the development of resistance to antiarrhythmic drugs is a concern, the provided research does not delve specifically into resistance mechanisms associated with this compound. Further research is needed to explore this aspect fully.

ANone: The provided research primarily focuses on the pharmacological characterization and behavior of this compound. Targeted drug delivery approaches are not extensively discussed.

ANone: The provided research does not explicitly explore biomarkers for predicting this compound efficacy. Further research is needed to identify potential biomarkers that could guide personalized treatment approaches.

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection, is widely used for the quantification of this compound and its metabolites in biological matrices like plasma and urine [, , , , ]. To achieve enantiomeric separation, chiral stationary phases are often incorporated into the HPLC method [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.